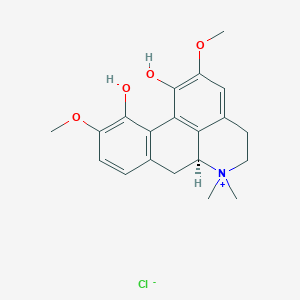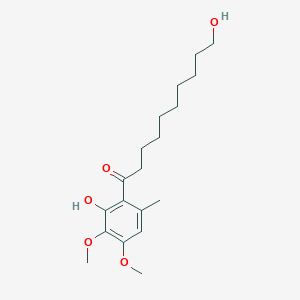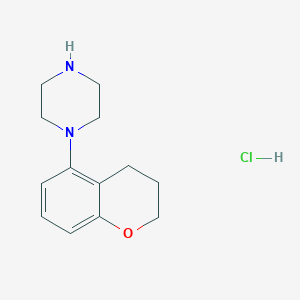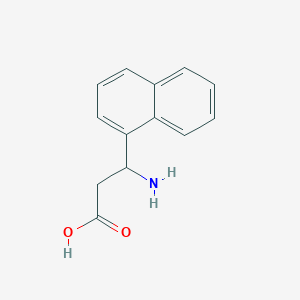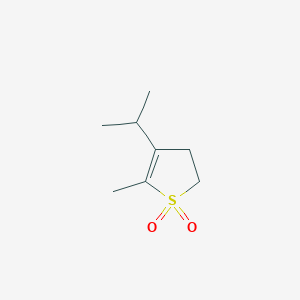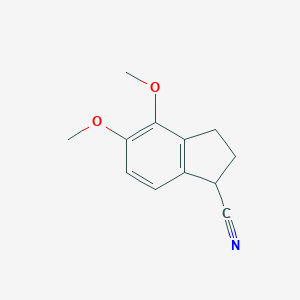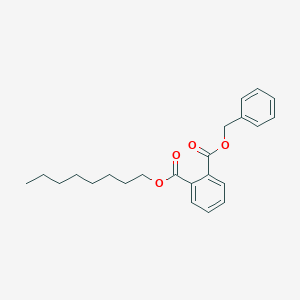
Benzyl octyl phthalate
Übersicht
Beschreibung
Benzyl octyl phthalate is a chemical compound with the molecular formula C23H28O4 . It is used in various applications and is known by several names, including 1,2-Benzenedicarboxylic acid, 2-ethylhexyl phenylmethyl ester, and Benzyl 2-ethylhexyl phthalate .
Molecular Structure Analysis
The molecular structure of Benzyl octyl phthalate consists of 23 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms . The average mass is 368.466 Da and the monoisotopic mass is 368.198761 Da .Chemical Reactions Analysis
While specific chemical reactions involving Benzyl octyl phthalate are not detailed in the sources, it’s known that phthalates can be degraded by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .Wissenschaftliche Forschungsanwendungen
Estrogenic Activity : Phthalates such as BBP (butyl benzyl phthalate), a closely related compound to benzyl octyl phthalate, have been studied for their estrogenic activity. Harris et al. (1997) found that BBP, along with other phthalates, do not show strong estrogenic activity in vitro (Harris, Henttu, Parker, & Sumpter, 1997).
Thyroid Function : Breous et al. (2005) discovered that certain phthalate plasticizers, including BBP, can stimulate the human sodium/iodide symporter promoter, potentially contributing to thyroid hyperfunction (Breous, Wenzel, & Loos, 2005).
Developmental Toxicity and Endocrine Disruption : Widespread use of phthalates in consumer products may pose health risks due to their developmental toxicity and estrogenic endocrine-disrupting activity, as reported by Chen et al. (2014) (Chen, Xu, Tan, Lee, Cheng, Lee, Xu, & Ho, 2014).
Occurrence in Food Packaging : Perestrelo et al. (2021) found that phthalates like BBP are present in food packaging, indicating their widespread use in plastics (Perestrelo, Silva, Algarra, & Câmara, 2021).
Analysis in Toys : A study by Rothenbacher and Schwack (2009) developed a method for rapid, nondestructive analysis of phthalic acid esters in poly(vinyl chloride) toys, demonstrating the importance of monitoring phthalate content in consumer products (Rothenbacher & Schwack, 2009).
Environmental Impact : Song et al. (2019) reported that phthalates, including BBP, cause oxidative stress and DNA damage in earthworms, indicating their environmental toxicity (Song, Gao, Li, Zhang, Zhu, Wang, & Wang, 2019).
Human Exposure Assessment : Cao (2010) highlighted the importance of understanding the levels of phthalate esters in various foods and packaging materials for human exposure assessment (Cao, 2010).
Health Risks in Humans : Hauser and Calafat (2005) linked phthalates to various health effects in humans, underscoring the need for further research on their impact (Hauser & Calafat, 2005).
Wirkmechanismus
Phthalates, including Benzyl octyl phthalate, are known to disrupt the endocrine system, affecting reproductive health and physical development . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Zukünftige Richtungen
Biodegradation using microbes is a more efficient and sustainable method than physical and chemical technologies for removing phthalates from the environment . Future research will likely focus on the development of novel adsorption materials for extraction of trace phthalates in water and the application of carbon nanotubes, magnetic carbon nanotubes, graphene oxide, and electrospun nanofibers .
Eigenschaften
IUPAC Name |
2-O-benzyl 1-O-octyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-2-3-4-5-6-12-17-26-22(24)20-15-10-11-16-21(20)23(25)27-18-19-13-8-7-9-14-19/h7-11,13-16H,2-6,12,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHSHXMIKFVAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873993 | |
| Record name | Benzyl octyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Benzyl octyl phthalate | |
CAS RN |
1248-43-7, 68515-40-2 | |
| Record name | 1-Octyl 2-(phenylmethyl) 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1248-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl octyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl octyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl octyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical method was used to detect and quantify Benzyl Octyl Phthalate in plastic toys?
A1: The research paper describes the use of Gas Chromatography (GC) to analyze phthalate esters, including Benzyl Octyl Phthalate, in plastic toy samples []. While the specific details of the GC method (e.g., type of detector, column used) are not provided in the abstract, Gas Chromatography is a widely used technique for separating and quantifying volatile and semi-volatile organic compounds, making it suitable for analyzing Benzyl Octyl Phthalate in plastic materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



